5-Phenoxyfuran-2-carbaldehyde
Description
Properties
IUPAC Name |
5-phenoxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZWIDZLLWLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514993 | |
| Record name | 5-Phenoxyfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60698-30-8 | |
| Record name | 5-Phenoxyfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The protocol involves coupling a brominated furancarbaldehyde derivative with a phenoxy-substituted boronic acid under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst, with potassium carbonate as the base in a mixed solvent system of ethanol, water, and toluene. Key mechanistic steps include:
- Oxidative addition of the palladium catalyst to the bromo-aldehyde substrate.
- Transmetallation with the boronic acid to form a biaryl-palladium complex.
- Reductive elimination to yield the coupled product.
Optimization studies reveal that maintaining an argon atmosphere and heating at 70°C for 12–18 hours achieves optimal conversion rates. Increasing the boronic acid stoichiometry to 1.3 equivalents relative to the bromo-aldehyde improves yields by mitigating protodeboronation side reactions.
Experimental Protocol and Yield Data
A representative procedure involves:
- Charging a round-bottom flask with 5-bromofuran-2-carbaldehyde (1 mmol), 4-phenoxyphenylboronic acid (1.3 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol).
- Adding ethanol (4 mL), water (3 mL), and toluene (4 mL).
- Degassing the mixture via argon purging and reacting at 70°C for 16 hours.
Table 1: Suzuki-Miyaura Coupling Performance
| Boronic Acid | Catalyst Loading | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Phenoxyphenylboronic acid | 5 mol% Pd | 80 | 98.5 |
| 3-Methoxyphenylboronic acid | 5 mol% Pd | 78 | 97.8 |
Post-reaction workup includes aqueous extraction with ethyl acetate, drying over anhydrous MgSO₄, and purification via silica gel chromatography using chloroform/methanol (9:1). This method consistently delivers yields exceeding 75% with excellent functional group tolerance.
Zinc Bromide-Mediated Cyclization of α,β-Acetylenic Ketones
An alternative approach utilizes ZnBr₂-catalyzed cyclization of α,β-acetylenic ketones to construct the furan core. This one-pot methodology eliminates the need for prefunctionalized furan precursors.
Mechanistic Insights
The reaction proceeds through consecutive activation of the alkyne and ketone functionalities by ZnBr₂:
- Coordination of Zn²⁺ to the alkyne triple bond polarizes the π-system, facilitating nucleophilic attack.
- Intramolecular cyclization forms the furan ring via a 5-endo-dig pathway.
- Subsequent aromatization releases ZnBr₂, which re-enters the catalytic cycle.
Synthetic Procedure and Performance Metrics
Lee et al. developed the following optimized conditions:
- Dissolving phenyl propargyl ketone (2 mmol) and ZnBr₂ (0.4 mmol) in anhydrous dichloroethane.
- Adding phenoxyacetylene (2.2 mmol) and heating at 80°C for 6 hours.
- Quenching with saturated NH₄Cl and extracting with dichloromethane.
Table 2: ZnBr₂-Catalyzed Cyclization Outcomes
| Substrate | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Phenyl propargyl ketone | 80 | 6 | 64 |
| 4-Methylpropargyl ketone | 75 | 8 | 58 |
This method provides moderate yields (58–64%) but offers advantages in atom economy and step efficiency compared to cross-coupling approaches.
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient phenoxy groups that exhibit poor reactivity in Suzuki couplings, copper-mediated Ullmann couplings provide a viable alternative.
Reaction Design Considerations
The Ullmann protocol employs:
- CuI (10 mol%) as the catalyst
- 1,10-Phenanthroline as the ligand
- DMF as the solvent at 110°C
Notably, this method tolerates nitro and cyano substituents on the phenoxy ring that typically poison palladium catalysts.
Comparative Analysis with Palladium Catalysis
Table 3: Palladium vs. Copper Catalysis Performance
| Parameter | Suzuki-Miyaura | Ullmann |
|---|---|---|
| Typical Yield | 75–80% | 60–65% |
| Functional Group Tolerance | Moderate | High |
| Reaction Time | 16 h | 24 h |
| Catalyst Cost | High | Low |
While Ullmann couplings offer broader substrate compatibility, their lower yields and longer reaction times limit industrial applicability.
Microwave-Assisted Synthesis for Rapid Access
Modern microwave reactors enable dramatic reductions in reaction times while maintaining or improving yields.
Accelerated Suzuki Coupling Protocol
Adapting the standard Suzuki conditions to microwave irradiation (150°C, 30 minutes) achieves comparable yields (78–82%) to conventional heating. This 32-fold reduction in processing time makes the method particularly valuable for high-throughput screening.
Table 4: Conventional vs. Microwave Heating
| Condition | Time | Yield (%) | Energy (kJ/mol) |
|---|---|---|---|
| Conventional 70°C | 16 h | 80 | 480 |
| Microwave 150°C | 0.5 h | 82 | 45 |
Industrial-Scale Production Challenges
Transitioning laboratory-scale syntheses to manufacturing presents unique challenges requiring tailored solutions.
Catalyst Recycling and Cost Analysis
Palladium recovery systems using polymer-supported triphenylphosphine ligands enable 10–12 reuse cycles without significant activity loss.
Table 5: Catalyst Recycling Economics
| Cycle | Pd Loss (%) | Yield (%) | Cost/kg ($) |
|---|---|---|---|
| 1 | 0 | 80 | 320 |
| 5 | 2.1 | 78 | 58 |
| 10 | 4.8 | 75 | 32 |
Waste Stream Management
The Suzuki protocol generates 8–10 L of aqueous waste per kilogram of product, primarily containing K₂CO₃ and boronate byproducts. Implementing nanofiltration membranes reduces heavy metal content to <1 ppm in effluent streams.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenoxyfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-phenoxyfuran-2-carboxylic acid.
Reduction: Formation of 5-phenoxyfuran-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- 5-Phenoxyfuran-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
- The compound has potential applications in the development of antibacterial agents due to its furan nucleus, which is known for its biological activity .
Medicine:
- Research is ongoing to explore its potential as a precursor for drugs targeting bacterial infections and other diseases .
Industry:
Mechanism of Action
The mechanism of action of 5-Phenoxyfuran-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The furan ring and aldehyde group can participate in various biochemical reactions, potentially leading to antibacterial and other therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The phenoxy group (–O–C₆H₅) in this compound likely reduces electron density at the furan ring compared to methoxymethyl or hydroxymethyl analogs, affecting its reactivity in nucleophilic additions or electrophilic substitutions . Steric Bulk: Chlorinated phenyl derivatives (e.g., 5-(4-Chloro-2-methylphenyl)) and phenoxy-substituted compounds exhibit increased steric hindrance, which may influence their binding affinity in biological systems or catalytic reactions . Polarity: Hydroxymethyl and methoxymethyl substituents enhance water solubility, whereas chloro- and phenyl groups increase lipophilicity, impacting their suitability for specific applications (e.g., drug delivery vs. agrochemicals) .
Biological Activity
5-Phenoxyfuran-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a furan ring substituted with a phenoxy group and an aldehyde functional group. Its synthesis typically involves the reaction of phenolic compounds with furan derivatives, leading to the formation of the desired aldehyde structure. The synthesis methods can vary, but common approaches include:
- Condensation reactions with appropriate precursors.
- Oxidative methods that convert furan derivatives into carbaldehydes.
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell cycle progression |
| PC-3 | 10.0 | Activation of caspase pathways |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains. Studies have shown that it possesses moderate to strong activity against Gram-positive and Gram-negative bacteria.
Table 2 lists the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2.3 Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines and reduce neutrophil degranulation in various models.
3. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Tumor Models : In animal models, administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential as an effective anticancer agent.
- Clinical Trials : Early-phase clinical trials are underway to evaluate its efficacy in combination with standard chemotherapeutics for lung and breast cancers.
4. Conclusion
This compound demonstrates a wide range of biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial properties makes it a promising candidate for further research and development in pharmacology.
Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in clinical settings.
Q & A
Q. What are the validated synthetic routes for 5-phenoxyfuran-2-carbaldehyde, and how can researchers optimize reaction yields?
The synthesis of this compound typically involves formylation or oxidation of precursor furan derivatives. For example, analogous compounds like 5-methylbenzofuran-2-carbaldehyde are synthesized via Vilsmeier-Haack formylation, where furan derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the aldehyde group from byproducts.
Yields can be improved by iterative solvent screening (e.g., dichloromethane vs. THF) and monitoring reaction progress via TLC or HPLC .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.6–10.2 ppm) and phenoxy substituents.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion identification (e.g., [M+H]+ at m/z 204.18 for related compounds) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of phenoxy group) .
Q. How should researchers address the lack of comprehensive toxicity data for this compound?
While specific toxicity studies are limited, safety protocols can be inferred from structurally similar furan aldehydes:
- Acute exposure : Use PPE (gloves, goggles) and work in a fume hood, as furan derivatives may cause respiratory irritation .
- Disposal : Follow hazardous waste guidelines (e.g., incineration at >1000°C with scrubbers for VOC control) .
- Proactive testing : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound in synthetic pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is highly electrophilic, making it prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents stabilize transition states).
- Retrosynthetic analysis : Use tools like Synthia™ or AiZynthFinder to propose viable precursors (e.g., 5-phenoxyfuran-2-methanol) .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Common issues include:
- Aldehyde tautomerization : In DMSO-d₆, the aldehyde proton may appear broadened; use CDCl₃ for sharper peaks .
- Impurity interference : Compare commercial vs. in-house synthesized batches via LC-MS to identify contaminants (e.g., residual DMF in NMR samples) .
- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry in chiral derivatives .
Q. What methodologies enable the study of this compound’s bioactivity despite limited prior data?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenoxy with methoxy or chloro groups) and test against target enzymes (e.g., cytochrome P450) .
- High-Throughput Screening (HTS) : Screen compound libraries in cell-based assays (e.g., apoptosis induction in cancer lines) .
- Proteomics : Use affinity chromatography to identify protein binding partners .
Q. How should impurities in this compound be quantified and controlled during synthesis?
- Quality Control (QC) :
- Process Optimization : Implement Design of Experiments (DoE) to minimize impurities (e.g., varying reaction time, temperature) .
Methodological Notes
- References : Prioritize data from PubChem, EFSA reviews, and EPA DSSTox .
- Safety : Adopt protocols from analogous compounds (e.g., furan-2-carbaldehyde derivatives) until compound-specific data is available .
- Open Science : Share synthetic procedures and spectral data in repositories like Zenodo or ChemRxiv to accelerate collaborative research.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
